molecular formula C20H16N4O B11112528 N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine

N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine

Cat. No.: B11112528
M. Wt: 328.4 g/mol
InChI Key: UREOBSAWUHDSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a pyridyl group, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE typically involves the condensation of 4-methoxybenzaldehyde with 2-(4-pyridyl)-1H-benzimidazole-5-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the Schiff base.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[2-(4-PYRIDYL)-1H-1,3-BENZIMIDAZOL-5-YL]AMINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)methanimine

InChI

InChI=1S/C20H16N4O/c1-25-17-5-2-14(3-6-17)13-22-16-4-7-18-19(12-16)24-20(23-18)15-8-10-21-11-9-15/h2-13H,1H3,(H,23,24)

InChI Key

UREOBSAWUHDSGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.